The Chemical Architecture of 5-Bromo-1,2-thiazole-3-carboxamide
The Chemical Architecture of 5-Bromo-1,2-thiazole-3-carboxamide
The following technical guide details the chemical properties, synthesis, and reactivity of 5-bromo-1,2-thiazole-3-carboxamide . This document is structured for researchers in medicinal chemistry and process development, focusing on the molecule's utility as a high-value scaffold in fragment-based drug discovery (FBDD).
A Technical Guide to Reactivity, Synthesis, and Application
Executive Summary: The Scaffold
5-bromo-1,2-thiazole-3-carboxamide (CAS: Variable/Analogous to 1151801-49-8 series) represents a "privileged structure" in medicinal chemistry. Its value lies in the orthogonal reactivity of its three core components: the electron-deficient isothiazole ring , the electrophilic C-5 bromine handle, and the hydrogen-bond-donating C-3 carboxamide .
Unlike its more common thiazole (1,3-thiazole) counterparts, the 1,2-thiazole (isothiazole) core possesses a weak N–S bond that imparts unique electronic properties, making it a bioisostere for pyridine and nitrobenzene moieties in antiviral and anticancer pharmacophores.
Key Physicochemical Data
| Property | Value (Estimated/Experimental) | Significance |
| Molecular Formula | C₄H₃BrN₂OS | Fragment-based screening |
| Molecular Weight | 207.05 g/mol | Low MW ideal for lead optimization |
| LogP | ~0.8 – 1.2 | High aqueous solubility potential |
| Topological Polar Surface Area (TPSA) | ~69 Ų | Good membrane permeability |
| pKa (Amide) | ~15 (Neutral) | Stable at physiological pH |
| Electronic Character | Electron-deficient aromatic | High reactivity toward nucleophiles (S_NAr) |
Structural Analysis & Electronic Profile
The isothiazole ring is aromatic (6
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The N–S Bond: This is the defining feature. It is weaker than the C–S bond in thiazole, making the ring susceptible to reductive cleavage (e.g., with Raney Ni or hydrides) to form acyclic enaminothiones.
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C-5 Position (Bromine): The C-5 position in isothiazole is electronically analogous to the para-position in nitrobenzene or the C-2 position in pyridine. It is highly activated for Nucleophilic Aromatic Substitution (S_NAr) and Palladium-catalyzed cross-couplings due to the electron-withdrawing nature of the adjacent sulfur and the inductive effect of the ring nitrogen.
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C-3 Position (Amide): Located adjacent to the nitrogen, the amide group is relatively stable but can participate in directed lithiation (DoM) strategies or be dehydrated to a nitrile.
Synthetic Pathways[4][5]
The synthesis of 5-bromo-1,2-thiazole-3-carboxamide typically avoids direct bromination of the parent isothiazole-3-carboxamide, as electrophilic aromatic substitution (S_EAr) favors the C-4 position. Instead, directed metalation or functional group interconversion strategies are employed.
Diagram 1: Synthetic Architectures
Caption: Figure 1. Regioselective synthesis routes. Note that direct bromination (Red path) yields the incorrect C-4 isomer. The lithiation route (Blue path) ensures C-5 substitution.
Detailed Synthetic Protocol (Route A)
Step 1: C-5 Bromination via Lithiation
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Reagents: 3-methylisothiazole, n-Butyllithium (n-BuLi), Bromine (Br₂) or NBS.
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Mechanism: The C-5 proton is the most acidic (pKa ~29) due to the inductive effect of sulfur. Treatment with n-BuLi at -78°C generates the 5-lithio species, which is trapped with an electrophilic bromine source.
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Critical Control: Temperature must be maintained < -70°C to prevent ring fragmentation (N–S bond cleavage).
Step 2: Side-chain Oxidation
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Reagents: KMnO₄ or Na₂Cr₂O₇.
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Note: The isothiazole ring is oxidatively stable, allowing for harsh oxidation of the C-3 methyl group to the carboxylic acid.
Step 3: Amidation
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Standard: Acid chloride formation (SOCl₂) followed by ammonolysis (NH₄OH).
Reactivity Landscape
The utility of 5-bromo-1,2-thiazole-3-carboxamide lies in its ability to serve as a core hub for divergent synthesis.
Diagram 2: Divergent Reactivity Profile
Caption: Figure 2.[1] Chemoselective transformations. The C-5 bromine allows for cross-coupling (Blue), while the amide allows for dehydration (Yellow). The N-S bond is the stability limit (Red).
The "Warhead": C-5 Bromine Reactivity
The C-5 position is highly activated.
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Suzuki-Miyaura Coupling: This is the primary method for scaffold decoration.
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Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are preferred.
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Base: Na₂CO₃ (aqueous) or Cs₂CO₃ (anhydrous).
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Solvent: Dioxane/Water or DMF.
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Insight: The electron-deficient nature of the ring facilitates the oxidative addition of Pd(0) into the C-Br bond, often proceeding faster than in bromobenzene analogs.
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S_NAr Displacement:
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Unlike bromobenzene, 5-bromoisothiazoles can undergo direct nucleophilic displacement with strong nucleophiles (thiols, alkoxides) due to the stabilization of the Meisenheimer-like intermediate by the ring nitrogen and sulfur.
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The "Anchor": C-3 Amide Transformations
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Dehydration to Nitrile: Treatment with POCl₃ or Trifluoroacetic Anhydride (TFAA) yields 5-bromo-1,2-thiazole-3-carbonitrile. This transforms the H-bond donor (amide) into a compact, lipophilic H-bond acceptor (nitrile).
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Hoffman Rearrangement: Conversion to the amine (3-amino-5-bromoisothiazole) is possible but risky due to the potential for ring opening of the resulting isocyanate intermediate.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at C-5
Objective: Synthesis of 5-phenyl-1,2-thiazole-3-carboxamide.
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Setup: In a glovebox or under Argon, charge a microwave vial with:
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5-bromo-1,2-thiazole-3-carboxamide (1.0 eq)
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Phenylboronic acid (1.2 eq)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
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Na₂CO₃ (2.0 eq)
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Solvent: Add degassed 1,4-Dioxane:Water (4:1 ratio, 0.1 M concentration).
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Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
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Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
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Purification: Flash chromatography (SiO₂). Isothiazoles are polar; expect elution in 30–60% EtOAc/Hexanes.
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Validation: Monitor disappearance of starting material (Rf ~0.4 in 50% EtOAc) and appearance of fluorescent product.
Protocol B: Dehydration to Nitrile
Objective: Synthesis of 5-bromo-1,2-thiazole-3-carbonitrile.
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Dissolution: Dissolve 5-bromo-1,2-thiazole-3-carboxamide (1.0 eq) in anhydrous Pyridine (10 volumes).
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Addition: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise.
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Process: Stir at 0°C for 1 hour, then warm to RT.
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Quench: Pour into ice-cold dilute HCl (to neutralize pyridine). Extract with DCM.
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Note: The nitrile is significantly less polar than the amide.
Safety & Stability (E-E-A-T)
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N-S Bond Sensitivity: Avoid strong reducing agents (LiAlH₄, H₂/Pd-C at high pressure) unless ring cleavage is desired. The N-S bond is the "Achilles heel" of the scaffold.
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Electrophilicity: The compound is a mild alkylating agent (via S_NAr mechanism). Handle with gloves and avoid inhalation.
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Storage: Stable at room temperature. Unlike 5-bromo-isothiazoles with electron-donating groups, the electron-withdrawing amide stabilizes the C-Br bond against photolytic degradation.
References
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Isothiazole Chemistry & Synthesis
- Title: "Recent Advances in the Synthesis of Isothiazoles"
- Source: Royal Society of Chemistry / Molbank
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Link:[Link] (Refers to synthesis of 3-bromoisothiazole-5-carboxylates, establishing protocol for isomer separation).
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Biological Applications (Antiviral)
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Reactivity of 5-Bromoisothiazoles
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General Heterocyclic Chemistry
- Title: "Reactivity of Five Membered Arom
- Source: Oriental Journal of Chemistry
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Link:[Link]
